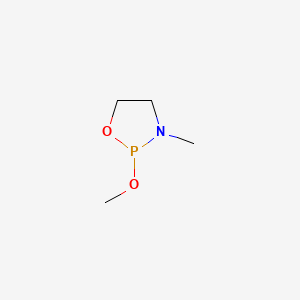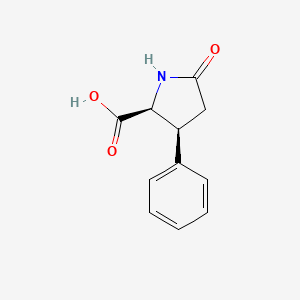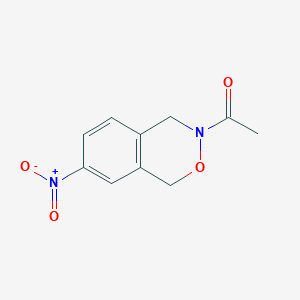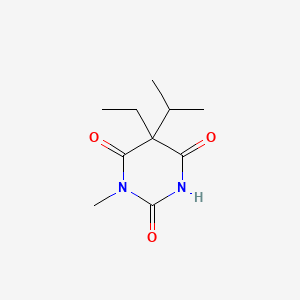
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms. It has the molecular formula C4H10NO2P and a molecular weight of 135.1015
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine typically involves the reaction of a suitable amine with a phosphorus-containing reagent. One common method is the reaction of methylthiophosphonic dichloride with an amine, such as (-)-ephedrine, to form the oxazaphospholidine ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic techniques may be employed to separate and purify the desired isomers.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the application and the specific derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but contains an additional oxygen atom in the ring.
1,3,2-Oxazaphospholidine, 2-methoxy-3-methyl-, 2-oxide: Another closely related compound with slight structural variations.
Uniqueness
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is unique due to its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
22550-74-9 |
|---|---|
Fórmula molecular |
C4H10NO2P |
Peso molecular |
135.10 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C4H10NO2P/c1-5-3-4-7-8(5)6-2/h3-4H2,1-2H3 |
Clave InChI |
VXPCQBPBNULMBB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOP1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)








![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
